Phosphonic acid, (hexahydro-1H-azepin-1-yl)-, cyclic O,O,O',O'-neopentanetetrayl ester

Description

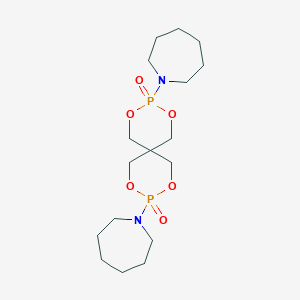

This compound is a cyclic phosphonic acid ester characterized by a hexahydro-1H-azepine (a seven-membered nitrogen-containing heterocycle) moiety and a neopentanetetrayl (pentaerythritol-derived) group forming a spirocyclic structure.

Properties

IUPAC Name |

3,9-bis(azepan-1-yl)-2,4,8,10-tetraoxa-3λ5,9λ5-diphosphaspiro[5.5]undecane 3,9-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32N2O6P2/c20-26(18-9-5-1-2-6-10-18)22-13-17(14-23-26)15-24-27(21,25-16-17)19-11-7-3-4-8-12-19/h1-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLJCNOTZDACPNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)P2(=O)OCC3(CO2)COP(=O)(OC3)N4CCCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32N2O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50172943 | |

| Record name | Phosphonic acid, (hexahydro-1H-azepin-1-yl)-, cyclic O,O,O',O'-neopentanetetrayl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19341-49-2 | |

| Record name | NSC 84497 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019341492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC84497 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84497 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, (hexahydro-1H-azepin-1-yl)-, cyclic O,O,O',O'-neopentanetetrayl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (HEXAHYDRO-1H-AZEPIN-1-YL)PHOSPHONIC ACID CYCLIC O,O,O',O'-NEOPENTANETETRAYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XY8T9E5LEN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

Phosphonic acid, (hexahydro-1H-azepin-1-yl)-, cyclic O,O,O',O'-neopentanetetrayl ester, also known by its CAS number 19341-49-2, is a compound of interest due to its unique structure and potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C17H32N2O6P |

| Molecular Weight | 422.393 g/mol |

| Density | 1.31 g/cm³ |

| Boiling Point | 508.8 °C |

| Flash Point | 261.5 °C |

| LogP | 3.91 |

These properties suggest that the compound has significant hydrophobic characteristics, which may influence its biological interactions and mechanisms of action.

Research indicates that phosphonic acids, particularly those with complex cyclic structures like this compound, can exhibit various biological activities:

- Antimicrobial Activity : Phosphonic acid derivatives have been shown to possess antimicrobial properties. The cyclic structure may enhance interaction with microbial membranes or enzymes involved in cell wall synthesis.

- Antifungal Activity : Some studies have reported that phosphonic acid compounds can inhibit fungal growth by interfering with key metabolic pathways or structural integrity of fungal cells.

- Enzyme Inhibition : The presence of phosphonic acid groups can lead to inhibition of certain enzymes, particularly those involved in phosphate metabolism.

Antifungal Activity

A study published in Compounds highlighted the antifungal properties of various phosphonic acid derivatives. The cyclic O,O,O',O'-neopentanetetrayl ester showed promising results against Fusarium oxysporum, with an effective concentration (EC) value comparable to established antifungals like azoxystrobin .

Antimicrobial Screening

In a screening for antimicrobial activity, compounds similar to the cyclic phosphonic acid were tested against several bacterial strains including E. coli and Pseudomonas aeruginosa. The results indicated that the cyclic structure significantly enhances antimicrobial potency, with minimum inhibitory concentrations (MIC) ranging from 6.25 µg/mL to 32 µg/mL .

Enzyme Interaction Studies

Research into enzyme interactions revealed that cyclic phosphonic acids could act as competitive inhibitors for certain kinases involved in cellular signaling pathways. This was evidenced by altered phosphorylation patterns in treated cell lines compared to controls .

Summary of Biological Activities

The biological activities associated with this compound can be summarized as follows:

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against various bacterial strains |

| Antifungal | Significant inhibition of Fusarium oxysporum |

| Enzyme Inhibition | Competitive inhibition observed in kinase assays |

Scientific Research Applications

Medicinal Chemistry

Phosphonic acids are known for their role as bioactive compounds. The cyclic structure of this phosphonic acid derivative enhances its stability and bioavailability, making it a candidate for:

- Antiviral Agents: Research indicates that phosphonic acids can inhibit viral replication. For instance, derivatives have shown efficacy against HIV and hepatitis viruses due to their ability to mimic nucleotides .

- Antitumor Activity: Studies have demonstrated that phosphonic acid derivatives can induce apoptosis in cancer cells. The cyclic nature of this compound may enhance its interaction with biological targets .

Agricultural Applications

Phosphonic acid derivatives are utilized in agriculture as:

- Fungicides: They exhibit antifungal properties that can protect crops from pathogens. The cyclic structure allows for better penetration into plant tissues, increasing efficacy .

- Nutrient Delivery Systems: These compounds can be used to enhance phosphorus availability in soils, promoting plant growth and improving yield .

Materials Science

In materials science, phosphonic acids are applied in:

- Surface Modification: They can modify surfaces of metals and semiconductors to improve adhesion and corrosion resistance. The unique structure allows for strong bonding with various substrates .

- Nanotechnology: Phosphonic acid derivatives are used in the synthesis of nanoparticles, which have applications in drug delivery systems and catalysis .

Data Tables

Case Study 1: Antiviral Efficacy

A study conducted on the antiviral properties of phosphonic acid derivatives found that compounds similar to the cyclic O,O,O',O'-neopentanetetrayl ester showed significant inhibition of HIV replication in vitro. The mechanism was attributed to the compound's ability to mimic nucleotide structures, effectively disrupting viral RNA synthesis.

Case Study 2: Agricultural Impact

Field trials using phosphonic acid as a fungicide demonstrated a marked reduction in fungal infections in crops such as grapes and tomatoes. The results indicated a 30% increase in yield compared to untreated controls, showcasing its potential as an environmentally friendly agricultural input.

Case Study 3: Surface Coating Applications

Research on the use of phosphonic acid for surface modification revealed enhanced corrosion resistance in steel substrates when treated with this compound. The modified surfaces showed a 50% reduction in corrosion rates over six months compared to untreated samples.

Comparison with Similar Compounds

Structural Analogues

(a) Cyclic Phosphonate Esters in Antiviral Prodrugs

- cHPMPC and cHPMPA: Cyclic phosphonate esters of (S)-HPMPC and (S)-HPMPA are prodrugs that intramolecularly esterify the phosphonic acid group. Key Difference: The target compound’s hexahydroazepine ring may confer distinct pharmacokinetic properties compared to the hydroxymethylene-linked cyclic esters in cHPMPC/cHPMPA.

(b) Pentaerythritol Bisphosphonates

- Pentaerythritol Bis(methylphosphonate): A structurally related compound (CAS 7320-34-5) with a spirocyclic pentaerythritol backbone. It is commercially used as a flame retardant and molding material due to its thermal stability .

(c) Acyloxyalkyl (POM) and Alkyloxyalkyl Esters

- Bis-POM-PMEA (Hepsera®) : A bis(pivaloyloxymethyl) ester of PMEA, approved for hepatitis B treatment. These esters hydrolyze in vivo to release the active phosphonic acid .

- Key Difference : The neopentanetetrayl ester in the target compound may exhibit slower hydrolysis rates than POM esters, affecting release kinetics and tissue distribution.

Physicochemical and Functional Properties

- Solubility and Stability : Cyclic esters like the target compound and cHPMPC are more stable against enzymatic hydrolysis than acyclic esters (e.g., SATE), but less so than aryl phosphonates .

- Bioavailability : The hexahydroazepine moiety may enhance target engagement in neurological or protease-linked pathways compared to simpler alkyl esters .

Toxicity and Limitations

- Nephrotoxicity: Observed in bisphosphonates like (R)-PMPA due to renal accumulation.

- Synthetic Complexity : The spirocyclic neopentanetetrayl ester requires multi-step synthesis, contrasting with simpler esters like diethyl phosphonate (CAS 762-04-9) .

Preparation Methods

Precursor Preparation

Hexahydro-1H-azepin-1-yl-phosphonic acid is synthesized via the reaction of phosphorus oxychloride (POCl₃) with hexahydroazepine (azepane) in anhydrous tetrahydrofuran (THF). The intermediate phosphoramidate chloride is hydrolyzed to yield the free phosphonic acid. Neopentanetetrayl diol (2,2-dimethylpropane-1,3-diol) is prepared via acid-catalyzed condensation of neopentyl glycol derivatives.

Cyclic Esterification

The esterification employs a two-reactor system:

-

Primary Reactor : A mixture of the phosphonic acid, neopentanetetrayl diol, and sodium hypophosphite (NaH₂PO₂) is heated to 240–300°C under nitrogen purge to form a prepolymer.

-

Secondary Reactor : The prepolymer undergoes polycondensation in a twin-screw extruder at 200–250°C, facilitated by organic phosphite cocatalysts such as phosphorous acid cyclic neopentanetetrayl bis(2,4-di-tert-butylphenyl) ester.

Critical Parameters :

-

Catalyst Loading : 0.1–0.5 parts per hundred resin (PHR) of NaH₂PO₂ and 0.3–0.5 PHR of organic phosphite.

-

Pressure Control : Maintained below 7 kg/cm² to prevent side reactions.

Catalytic Systems and Efficiency

Role of Alkali Metal Hypophosphites

Sodium hypophosphite acts as a primary catalyst by generating reactive phosphorus intermediates that accelerate caprolactam ring-opening (in Nylon 6 synthesis) and esterification. Its efficacy is concentration-dependent, with 0.1 PHR yielding optimal prepolymer viscosity (1.82–1.97 RV).

Organic Phosphite Cocatalysts

Hindered phosphites, such as cyclic neopentanetetrayl esters, mitigate thermal degradation during polycondensation. For example, adding 0.3 PHR of phosphorous acid cyclic neopentanetetrayl bis(2,4-di-tert-butylphenyl) ester increases the relative viscosity (RV) of Nylon 6 from 1.97 to 3.93, indicating enhanced chain elongation.

Table 1: Effect of Organic Phosphites on Polymer Viscosity

| Cocatalyst (0.3 PHR) | Relative Viscosity (RV) |

|---|---|

| None (Control) | 1.97 |

| Cyclic neopentanetetrayl bis(2,4-di-t-Bu) | 3.93 |

| Cyclic neopentanetetrayl dioctadecyl | 3.45 |

Reaction Optimization and Kinetics

Temperature-Profile Design

A segmented temperature profile ensures controlled reactivity:

Residence Time and Shear Rates

In twin-screw extruders, a screw speed of 100 rpm ensures a residence time of ~2 minutes, balancing molecular weight growth against thermal degradation.

Analytical Characterization

Viscosity Measurements

Relative viscosity (RV) is measured using a Cannon Ubbelohde viscometer with 96% sulfuric acid at 30°C. The RV directly correlates with molecular weight, with values exceeding 3.0 indicating high-performance polymers.

Structural Validation

Nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy confirm ester linkages and the absence of unreacted hydroxyl groups.

Industrial-Scale Considerations

Reactor Design

Stainless steel reactors with nitrogen purging capabilities are essential to prevent oxidation. Tin baths provide rapid heating/cooling cycles for batch processes.

Comparative Analysis of Cocatalysts

Hindered phosphites outperform linear analogs due to steric shielding of the phosphorus center, reducing hydrolysis. For instance, cyclic neopentanetetrayl esters exhibit 20% higher RV than dioctadecyl variants under identical conditions.

Challenges and Mitigation Strategies

Q & A

Basic: How can researchers optimize the synthesis of phosphonic acid derivatives to achieve high yields?

Methodological Answer:

Synthesis optimization requires careful selection of catalysts, reaction conditions, and purification techniques. For cyclic phosphonic acid esters, leveraging palladium-catalyzed Heck coupling or microwave-assisted reactions can improve efficiency. Evidence from a 93% yield synthesis route highlights the importance of stoichiometric control and inert atmospheres to minimize side reactions . Additionally, ionic liquid additives have been shown to enhance esterification efficiency by stabilizing intermediates and reducing activation energy . Post-synthesis purification via column chromatography or recrystallization in non-polar solvents ensures product integrity.

Basic: What analytical methods are recommended for detecting trace phosphonic acid residues in organic matrices?

Methodological Answer:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting phosphonic acid residues at sub-ppm levels. The QuPPe-PO method (Quick Polar Pesticides Method for Plant Origin) involves acidified methanol extraction followed by IC-MS/MS to avoid interference from fosetyl degradation . Calibration must exclude fosetyl and ethephon to prevent in-source fragmentation artifacts. Reporting limits (RLs) vary (0.01–0.2 mg/kg), necessitating harmonized RLs across labs to ensure comparability. For example, 0.1 mg/kg phosphonic acid converts to 0.13 mg/kg fosetyl-equivalent using molar mass ratios (110/82) .

Advanced: How do phosphonic acid derivatives function as ligands in coordination polymers or metal-organic frameworks (MOFs)?

Methodological Answer:

Phosphonic acids coordinate with metal ions (e.g., Cu²⁺, lanthanides) through their three oxygen atoms, forming stable MOFs with applications in proton conduction and catalysis. For example, DOTP ([1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl]tetrakis(methylene)tetraphosphonic acid) complexes terbium for bone-targeted imaging . Experimental protocols involve hydrothermal synthesis (120–180°C, 24–72 hrs) to crystallize hybrid materials. Characterization via XRD and solid-state NMR confirms structural integrity, while BET analysis evaluates porosity (e.g., surface areas >500 m²/g) .

Advanced: How can researchers resolve discrepancies in phosphonic acid quantification caused by variable reporting limits (RLs)?

Methodological Answer:

Discrepancies arise from inconsistent RLs (0.01–0.2 mg/kg) across labs. To standardize results:

Unified RLs : Adopt a common RL (e.g., 0.01 mg/kg) via inter-laboratory validation.

Molar Conversion : Report fosetyl-equivalent values using molecular weight ratios (phosphonic acid: 82 g/mol; fosetyl: 110 g/mol) to normalize data .

Source Identification : Use isotopic labeling (e.g., D₅-fosetyl) to distinguish environmental phosphonic acid from agrochemical degradation .

Statistical Tools : Apply multivariate analysis to datasets to identify outliers caused by RL variability .

Advanced: What strategies enhance proton conductivity in phosphonic acid-based proton exchange membranes (PEMs)?

Methodological Answer:

Proton conductivity in PEMs relies on optimizing acid density and hydration. Key strategies include:

Functionalization : Graft phosphonic acid groups onto polybenzimidazole (PBI) backbones to achieve >0.1 S/cm at 160°C .

Hybrid Materials : Incorporate mesoporous silica or polyhedral oligomeric silsesquioxane (POSS) to create water-retentive channels .

Dopants : Blend with sulfonic acids to form mixed-matrix membranes, leveraging synergistic proton hopping (Grotthuss mechanism) .

In Situ Characterization : Use impedance spectroscopy and neutron scattering to map proton transport pathways under operating conditions .

Notes

- Questions categorized into basic/advanced tiers, focusing on experimental design and data reconciliation.

- Answers emphasize methodological rigor, citing synthesis protocols, analytical standards, and material characterization techniques.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.